4-Nitrophenol;pyridine-2,6-diamine
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Overview
Description
4-Nitrophenol;pyridine-2,6-diamine is a compound that combines the structural features of 4-nitrophenol and pyridine-2,6-diamine 4-Nitrophenol is a phenolic compound with a nitro group at the para position relative to the hydroxyl group on the benzene ring Pyridine-2,6-diamine, on the other hand, is a derivative of pyridine with amino groups at the 2 and 6 positions
Preparation Methods
The synthesis of 4-Nitrophenol;pyridine-2,6-diamine can be achieved through several synthetic routes. One common method involves the nitration of phenol to produce 4-nitrophenol, followed by the introduction of the pyridine-2,6-diamine moiety through a coupling reaction. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the reaction. Industrial production methods may involve large-scale nitration and coupling processes, with careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Nitrophenol;pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group in 4-nitrophenol can be reduced to an amino group under specific conditions, such as the presence of reducing agents like sodium borohydride.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The hydroxyl group in 4-nitrophenol can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include sodium borohydride, hydrazine, and various acids and bases. .
Scientific Research Applications
4-Nitrophenol;pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Nitrophenol;pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group in 4-nitrophenol can undergo reduction to form reactive intermediates that interact with cellular components. The pyridine-2,6-diamine moiety can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Nitrophenol;pyridine-2,6-diamine can be compared with other similar compounds, such as:
4-Nitrophenol: Shares the nitro group but lacks the pyridine-2,6-diamine moiety.
Pyridine-2,6-diamine: Lacks the nitro group present in 4-nitrophenol.
2,4-Dinitrophenol:
Properties
CAS No. |
827322-47-4 |
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Molecular Formula |
C17H17N5O6 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
4-nitrophenol;pyridine-2,6-diamine |
InChI |
InChI=1S/2C6H5NO3.C5H7N3/c2*8-6-3-1-5(2-4-6)7(9)10;6-4-2-1-3-5(7)8-4/h2*1-4,8H;1-3H,(H4,6,7,8) |
InChI Key |
ZJJSUGOPIJTCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)N.C1=CC(=CC=C1[N+](=O)[O-])O.C1=CC(=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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